molecular formula C17H10ClF3N2 B13732936 6-(4-Chlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine

6-(4-Chlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine

Cat. No.: B13732936
M. Wt: 334.7 g/mol
InChI Key: XRXBLMVMYDDVMQ-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine is a compound belonging to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This particular compound is characterized by the presence of a 4-chlorophenyl group, a phenyl group, and a trifluoromethyl group attached to the pyrimidine ring. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 4-chlorobenzaldehyde, benzaldehyde, and trifluoroacetic acid with urea under basic conditions. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while cycloaddition can produce triazole-pyrimidine hybrids .

Scientific Research Applications

6-(4-Chlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to penetrate cell membranes, allowing it to reach intracellular targets. It can inhibit enzymes and interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Chlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the 4-chlorophenyl and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H10ClF3N2

Molecular Weight

334.7 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-phenyl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C17H10ClF3N2/c18-13-8-6-11(7-9-13)14-10-15(17(19,20)21)23-16(22-14)12-4-2-1-3-5-12/h1-10H

InChI Key

XRXBLMVMYDDVMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl

Origin of Product

United States

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